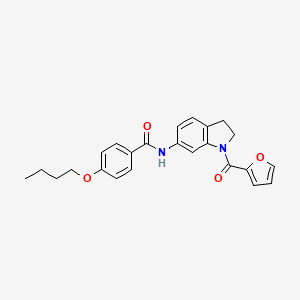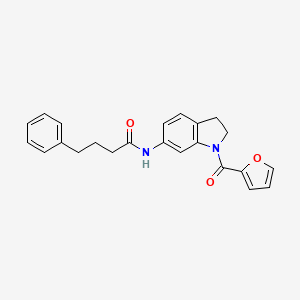
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide involves its binding to cannabinoid receptors in the brain. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. It has also been found to affect appetite and food intake, suggesting its potential use in the treatment of eating disorders. In addition, this compound has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and mood disorders.
Advantages and Limitations for Lab Experiments
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for reproducibility of experiments. It has also been found to have high affinity and selectivity for cannabinoid receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy for human use are not well established.
Future Directions
There are several future directions for the use of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide in scientific research. One potential direction is the study of its effects on the endocannabinoid system, which is involved in various physiological processes such as pain sensation and mood regulation. Another potential direction is the study of its potential use in the treatment of various disorders such as anxiety, depression, and eating disorders. Furthermore, the development of novel synthetic cannabinoids based on the structure of this compound may lead to the discovery of new therapeutic agents.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to cannabinoid receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used to study the effects of cannabinoid receptor activation on these processes.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(12-6-9-18-7-2-1-3-8-18)25-21-14-13-19-15-16-26(22(19)17-21)24(28)20-10-4-5-11-20/h1-3,7-8,13-14,17,20H,4-6,9-12,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBTRSWYJGRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



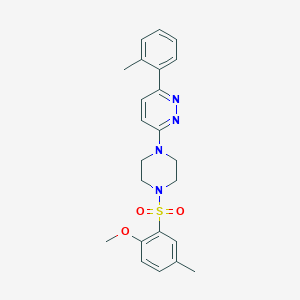
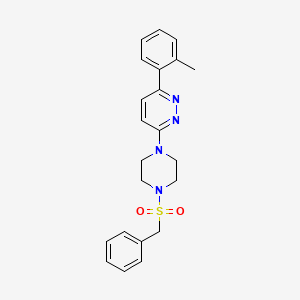
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202860.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3202866.png)

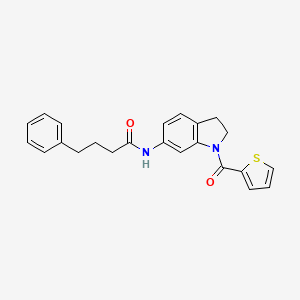

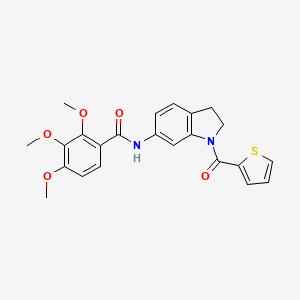
![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)
![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)

